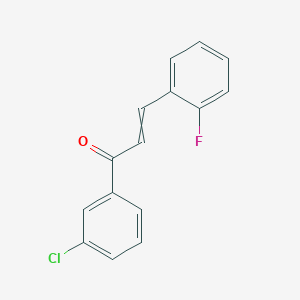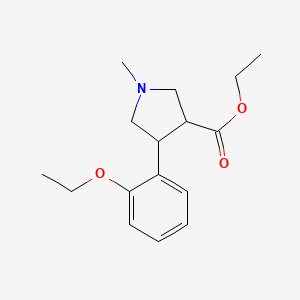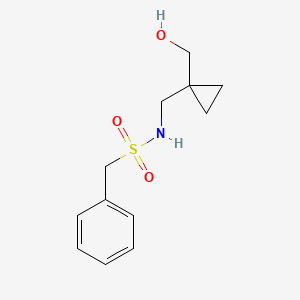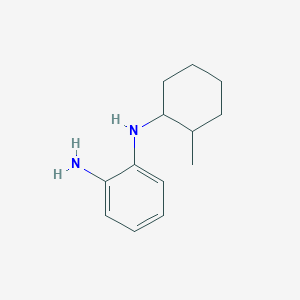
N1-(2-methylcyclohexyl)benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-methylcyclohexyl)benzene-1,2-diamine is an organic compound characterized by the presence of a benzene ring substituted with two amino groups and a 2-methylcyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methylcyclohexyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 2-methylcyclohexyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where benzene-1,2-diamine and 2-methylcyclohexyl chloride are continuously fed into the reactor along with a base. The reaction mixture is then heated to the desired temperature to ensure complete conversion of the reactants to the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions where one or both amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or other substituted derivatives.
科学研究应用
N1-(2-methylcyclohexyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N1-(2-methylcyclohexyl)benzene-1,2-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
相似化合物的比较
- N1-(2-methylcyclohexyl)benzene-1,3-diamine
- N1-(2-methylcyclohexyl)benzene-1,4-diamine
- N1-(2-methylcyclohexyl)benzene-1,2-diamine
Comparison: this compound is unique due to the position of the amino groups on the benzene ring. This positional difference can significantly affect the compound’s chemical reactivity and its interactions with other molecules. For example, N1-(2-methylcyclohexyl)benzene-1,3-diamine and N1-(2-methylcyclohexyl)benzene-1,4-diamine may exhibit different reactivity patterns and biological activities due to the different spatial arrangement of the amino groups.
属性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
2-N-(2-methylcyclohexyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H20N2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h3,5,7,9-10,12,15H,2,4,6,8,14H2,1H3 |
InChI 键 |
XXPDTQUDLMLTOT-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1NC2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14868900.png)
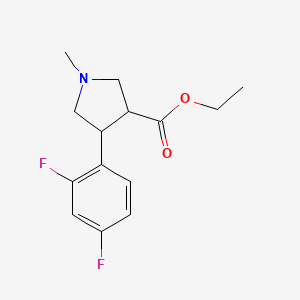
![1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14868913.png)
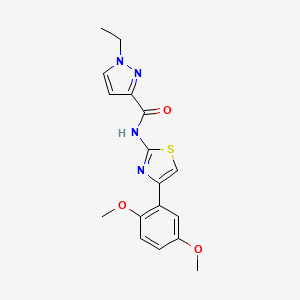
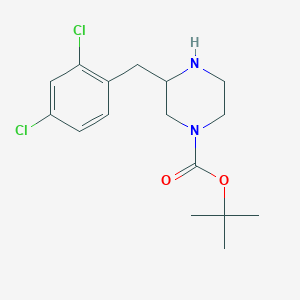
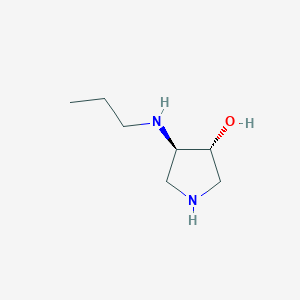
![methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B14868934.png)
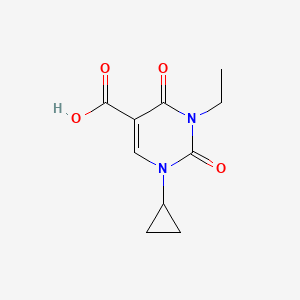
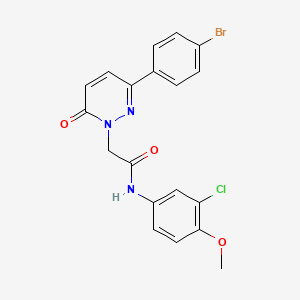
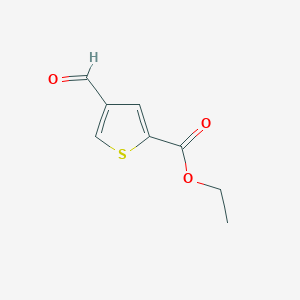
![1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14868959.png)
